molecular formula C23H24ClN3O3 B11194585 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11194585
M. Wt: 425.9 g/mol
InChI Key: CKEBQDROHIHODV-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The final step involves the acetamide formation through a condensation reaction with 4-ethylphenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters can lead to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine: Lacks the acetamide group.

    N-(4-ethylphenyl)-2-(3-chlorophenyl)-4-methyl-6-oxopyrimidine: Lacks the hydroxyethyl group.

Uniqueness

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide is unique due to the presence of both the hydroxyethyl and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O3/c1-3-16-7-9-19(10-8-16)26-21(29)14-27-22(17-5-4-6-18(24)13-17)25-15(2)20(11-12-28)23(27)30/h4-10,13,28H,3,11-12,14H2,1-2H3,(H,26,29)

InChI Key

CKEBQDROHIHODV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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